2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
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Overview
Description
2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol: is an organic compound with the molecular formula C9H11F2NO2 and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(difluoromethoxy)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to a primary amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a primary amine
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can modulate biological pathways .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance lipophilicity and membrane permeability . These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
- 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol
- 2-Amino-1-[3-(methoxy)phenyl]ethan-1-ol
- 2-Amino-1-[3-(chloromethoxy)phenyl]ethan-1-ol
Uniqueness: 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, biological activity, and physicochemical properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-amino-1-[3-(difluoromethoxy)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12/h1-4,8-9,13H,5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEMCDXOGFYLCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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